1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)9-14(15)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
LTOZWRLGNATHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Epoxidation and Ring Expansion (Patent CN102659678B)
This method involves:
Step 1: Formation of intermediate (Compound VI)
React Compound II with Compound V (sodium hydride as base) in tetrahydrofuran (THF) or dimethylformamide (DMF) solvent at 60–120 °C to obtain Compound VI. The molar ratio of Compound II : Compound V : NaH is approximately 1.0 : 1.0 : 1.5–4.0.Step 2: Epoxidation and ring expansion
Oxidize Compound VI with metachloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile at 10–60 °C to yield the target 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
| Step | Reagents & Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Compound II + Compound V + NaH | THF or DMF | 60–120 °C | Molar ratio 1:1:1.5–4.0 |
| 2 | mCPBA or H2O2 oxidation | DCM or acetonitrile | 10–60 °C | Molar ratio 1:1–1.5 (oxidant) |
This approach allows efficient ring construction and installation of the Boc-protected nitrogen.
Seven-Step Industrial Synthesis (Patent CN111620869A)
An industrially scalable method includes the following sequential steps:
| Step | Reaction Description | Reagents & Solvents | Key Conditions |
|---|---|---|---|
| 1 | Ethyl malonate esterification | Ethanol | — |
| 2 | Reduction of ester to alcohol | Lithium borohydride in tetrahydrofuran | — |
| 3 | Tosylation of alcohol | p-Toluenesulfonyl chloride in DCM | — |
| 4 | Ring closure via intramolecular cyclization | Cesium carbonate in acetonitrile | — |
| 5 | Reduction of intermediate | Magnesium chips in methanol | — |
| 6 | Boc protection of amine | Boc anhydride in dichloromethane | — |
| 7 | Final purification and hydrogenation | Palladium on carbon in methanol | — |
This method emphasizes:
- Use of readily available raw materials (ethyl malonate)
- Controlled reaction conditions for each step to maximize yield
- Suitability for industrial scale-up due to straightforward operations and good overall yield
The final product is the Boc-protected azaspiro compound with the carboxylic acid moiety installed at the 2-position.
General Synthetic Notes
Protection and Deprotection : The Boc group is introduced typically in the later stages to protect the amine during ring closure and other transformations and can be removed under acidic conditions if needed.
Reagent Selection : Sodium hydride, lithium borohydride, and cesium carbonate are commonly used bases and reducing agents for key steps, chosen for their efficiency and selectivity.
Solvent Choice : Polar aprotic solvents such as THF, DMF, and acetonitrile are preferred for nucleophilic substitutions and cyclization steps, while dichloromethane is favored for oxidation and protection reactions.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Epoxidation & ring expansion | Two-step; uses mCPBA or H2O2 oxidation | Simpler, fewer steps | Requires careful oxidation control |
| Seven-step industrial route | Multi-step; esterification, reduction, tosylation, cyclization, Boc protection | Industrially scalable, good yield | More complex, longer synthesis |
Research Findings and Practical Considerations
The epoxidation and ring expansion method offers a concise route but requires handling of peracids and control of temperature to avoid side reactions.
The seven-step method is more elaborate but allows for better control over each intermediate, making it suitable for large-scale production.
The Boc protection strategy is critical for maintaining amine integrity during synthesis and enabling further functionalization.
Reaction solvents and temperature ranges are optimized to balance reactivity and selectivity.
The carboxylic acid group provides a handle for further derivatization, such as amide bond formation, useful in medicinal chemistry applications.
Chemical Reactions Analysis
Boc Group Deprotection
The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization of other reactive sites. Deprotection occurs under acidic or basic conditions:
| Condition | Reagents | Mechanism | Outcome |
|---|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) in DCM | Protonation of the Boc carbonyl oxygen, followed by cleavage to release CO₂ | Regenerates the free amine (1-azaspiro[3.5]nonane-2-carboxylic acid) |
| Basic hydrolysis | NaOH or LiOH in aqueous THF | Nucleophilic attack by hydroxide ion on the carbonyl carbon | Forms tert-butanol and the deprotected amine |
The Boc group’s stability under neutral conditions allows orthogonal protection strategies during multi-step syntheses.
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification, amidation, and coupling reactions:
Esterification
| Reagents | Solvent | Catalyst | Product |
|---|---|---|---|
| Methanol + DCC | DCM | 4-Dimethylaminopyridine (DMAP) | Methyl ester derivative |
| Ethanol + EDCl/HOBt | DMF | – | Ethyl ester with retained spirocyclic structure |
Amidation
Coupling with amines via carbodiimide-mediated activation:
| Amine | Coupling Agent | Yield (Reported) | Application |
|---|---|---|---|
| Benzylamine | HATU | 85–90% (estimated) | Peptidomimetic intermediates |
| Primary alkylamines | DIC/HOAt | 75–80% (estimated) | Bioactive molecule synthesis |
Spirocyclic Ring Reactivity
The azaspiro[3.5]nonane core influences reaction pathways through steric and electronic effects:
| Reaction Type | Conditions | Outcome | Key Observation |
|---|---|---|---|
| Nucleophilic ring-opening | Grignard reagents (e.g., MeMgBr) in THF | Ring expansion or functionalization at the spiro carbon | Limited reactivity due to steric hindrance |
| Acid-catalyzed rearrangement | HCl in ethanol | Isomerization to bicyclic derivatives | Structure-dependent selectivity |
Stability and Hydrolysis
The compound exhibits pH-dependent stability:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH 2–3 (aqueous) | Stable for >24 hours | No significant hydrolysis |
| pH >10 | Rapid decomposition | Base-mediated cleavage of the spirocyclic system |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Spirocyclic Boc-Protected Compounds
Key Observations :
- Spiro Ring Size: The target compound and most analogs use a [3.5] spiro system, while tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate employs a larger [4.4] system, which may reduce steric strain but increase molecular flexibility.
- Functional Groups : Replacing the carboxylic acid with an amine (e.g., in ) enhances nucleophilicity, enabling cross-coupling reactions in peptide synthesis. The 7-oxa variant introduces an ether linkage, improving solubility in polar solvents.
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., methyl esters in ), which is critical for bioavailability in drug candidates.
- Stability : Boc protection in the target compound and analogs (e.g., ) prevents amine oxidation, ensuring stability under acidic conditions during peptide synthesis.
- Conformational Rigidity : The [3.5] spiro system imposes greater rigidity than linear analogs, reducing entropy penalties in target binding—a trait exploited in protease inhibitors .
Biological Activity
1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound with the molecular formula C14H23NO4. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and its role as a versatile building block in organic synthesis. Its unique structure, characterized by a nitrogen atom bridging two rings, suggests possible interactions with biological targets, making it of interest for further research.
The compound features a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and reactivity. The synthesis typically involves the reaction of tert-butyl 2-cyanoacetate with an appropriate amine under basic conditions, often using sodium hydride or potassium carbonate as catalysts. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may influence chemokine receptors such as CCR3 and CCR5, which are significant in HIV infection and other inflammatory diseases .
- Inhibition of Enzymatic Activity : Compounds related to this spirocyclic structure have been reported to act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid degradation, indicating potential use in pain management and neuroprotection .
- Antibacterial and Antiproliferative Effects : Similar spirocyclic compounds have exhibited antibacterial properties and antiproliferative activity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Case Studies
- Synthesis and Biological Evaluation : A study investigated the synthesis of various derivatives of this compound and their biological activities against specific cancer cell lines. The results indicated that modifications to the Boc group significantly altered the compounds' efficacy, highlighting the importance of structure-activity relationships in drug development .
- Pharmacological Screening : Another research effort focused on evaluating the pharmacological profiles of spirocyclic compounds related to this structure. The findings demonstrated that certain derivatives could modulate receptor activity, providing insights into their potential use as therapeutic agents for conditions like anxiety and depression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of the azaspiro core, followed by oxidation or functionalization. For example, Dess-Martin periodinane (1.1 equiv.) in dry dichloromethane (DCM) at 0°C effectively oxidizes intermediates to carboxylic acids, as demonstrated in analogous spirocyclic systems . Purification via flash chromatography (e.g., MTBE/hexane gradients) yields high-purity product.
Q. How should researchers characterize this compound?
- Methodological Answer : Use a combination of:
- 1H NMR : To confirm spirocyclic geometry and Boc group integrity (e.g., tert-butyl singlet at δ 1.44 ppm) .
- Mass spectrometry (MS) : APCI or APEI modes for molecular ion verification (e.g., [M+H]+ or [M-(t-Bu)] fragments) .
- HPLC : For purity assessment (≥95% as per typical intermediates) .
Q. What are the critical storage conditions and stability considerations?
- Methodological Answer :
- Store at 2–8°C under inert gas (e.g., N2) in sealed containers.
- Stable under recommended conditions but avoid moisture and strong acids/bases, which may cleave the Boc group .
- Decomposition under fire releases CO and NOx; use dry chemical extinguishers .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps.
- Catalyst screening : Pd-mediated cross-coupling for sp³-hybridized carbons (e.g., Suzuki-Miyaura with boronic acids) .
- Stoichiometry adjustments : Incremental addition of reagents (e.g., 1.5 equiv. diazo compounds) minimizes side reactions .
Q. How should researchers address contradictory toxicological data in safety assessments?
- Methodological Answer :
- Cross-reference SDSs : While some SDSs report "no data" for acute toxicity (e.g., ), others note hazards like H302 (harmful if swallowed) .
- In-house testing : Conduct Ames tests for mutagenicity and acute oral toxicity (OECD 423) if commercial data are insufficient.
- Precautionary measures : Default to PPE (gloves, respirators) and fume hoods during handling .
Q. What mechanistic insights exist for its reactivity under acidic or basic conditions?
- Methodological Answer :
- Boc deprotection : Trifluoroacetic acid (TFA) in DCM cleaves the Boc group selectively, preserving the spirocyclic core .
- Base sensitivity : Avoid strong bases (e.g., NaOH), which may hydrolyze the ester or amide linkages .
- pH-dependent stability : Monitor by LC-MS during reactions to detect decomposition (e.g., lactam formation) .
Q. How can computational modeling guide its application in drug discovery?
- Methodological Answer :
- Conformational analysis : Use DFT calculations to predict spirocyclic ring puckering and steric effects on binding.
- Docking studies : Map the carboxylic acid moiety to target enzymes (e.g., metalloproteases) for inhibitor design.
- ADMET profiling : Predict logP (e.g., ~2.5) and solubility using tools like Schrödinger’s QikProp .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported decomposition products?
- Methodological Answer :
- Source comparison : Some SDSs list CO and NOx under fire (), while others omit decomposition data.
- Experimental validation : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify thermal breakdown products.
- Mitigation : Use fire-suppression systems rated for nitrile/amide combustion .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
